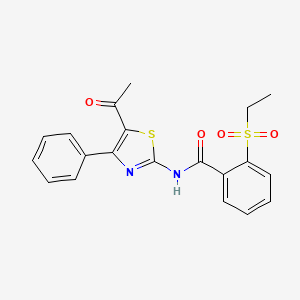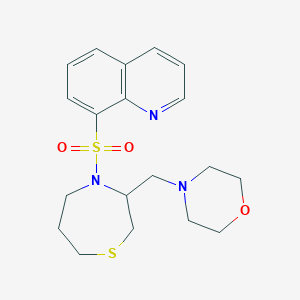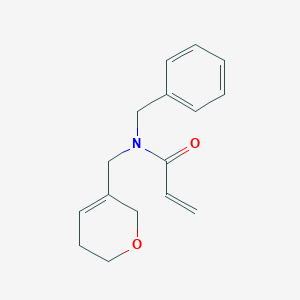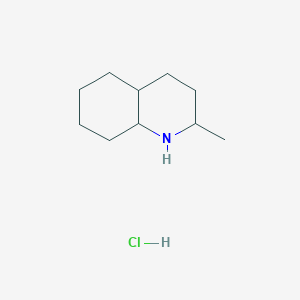
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as APTB, is a chemical compound that has been extensively studied for its potential use in scientific research. APTB is a thiazole-based inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Activities
- Sulfonamides have been investigated for their antimalarial activity, highlighting their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds have shown significant activity against Plasmepsin-1 and Plasmepsin-2, essential enzymes in the malaria parasite, and have been explored for their binding affinity against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broad spectrum of antiviral applications (Fahim & Ismael, 2021).
Anti-Tubercular Scaffold
- Novel derivatives have been synthesized with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the potential of sulfonamide-based compounds in addressing tuberculosis. These compounds showed significant activity with minimal cytotoxicity, indicating their potential as therapeutic agents (Nimbalkar et al., 2018).
Anticancer Properties
- Sulfonamide derivatives have been evaluated for their anticancer activities, with some compounds displaying potent cytotoxic activity against various cancer cell lines. These studies have explored the mechanisms underlying their anticancer effects, including apoptosis induction and cell cycle arrest, highlighting the potential of sulfonamide compounds in cancer therapy (Ravichandiran et al., 2019).
Antimicrobial Agents
- Research on sulfonamide derivatives has also uncovered their efficacy as antimicrobial agents, with several compounds exhibiting good to moderate activity against a range of Gram-positive and Gram-negative bacteria and fungi. This suggests the potential for developing new antimicrobial drugs based on sulfonamide chemistry (Sahin et al., 2012).
Photo-Physical and Material Science Applications
- Sulfonamide derivatives have been synthesized and studied for their photo-physical properties, indicating their potential in material science, particularly in the development of fluorescent materials and sensors. These compounds exhibit unique absorption and emission characteristics, making them suitable for various applications in fluorescence-based technologies (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-28(25,26)16-12-8-7-11-15(16)19(24)22-20-21-17(18(27-20)13(2)23)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOHKGRBFHOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)
![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)




![5-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)


![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)
